(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride
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Overview
Description
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is a deuterated derivative of a fluorinated pyridine compound. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered metabolic pathways. This compound is of interest in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and deuterated ethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the incorporation of protium (H) instead of deuterium (D).
Catalysts and Reagents: Common reagents include deuterated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring or the amine group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Fluoropyridin-2-yl)ethylamine: The non-deuterated version of the compound.
(S)-1-(3-Chloropyridin-2-yl)ethylamine: A similar compound with a chlorine atom instead of fluorine.
(S)-1-(3-Bromopyridin-2-yl)ethylamine: A brominated analog.
Uniqueness
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its stability and alter its metabolic pathways. This makes it particularly valuable in research settings where these properties are advantageous.
Properties
Molecular Formula |
C7H10ClFN2 |
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Molecular Weight |
179.64 g/mol |
IUPAC Name |
(1S)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1/i1D3; |
InChI Key |
MPEHHZCSUKROFX-CEXUAIMXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=C(C=CC=N1)F)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
Origin of Product |
United States |
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